1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
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Description
1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to possess various biological activities.
Scientific Research Applications
Synthesis and Characterization
1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine, along with similar compounds, has been a subject of interest in the field of chemistry for its synthesis and characterization properties. For instance, Hayvalı et al. (2010) conducted a study focusing on the synthesis, spectroscopic, spectrophotometric, and crystallographic investigations of related pyrazole derivatives. These compounds were characterized using various techniques such as UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).
Applications in Medicinal and Agricultural Chemistry
Compounds similar to this compound are considered important building blocks in medicinal and agricultural chemistry. Schmitt et al. (2017) discussed the development of fluoroalkyl amino reagents for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. Such compounds have significant applications in synthesizing fluorinated pyrazoles, which are integral to both medicinal and agricultural chemical formulations (Schmitt et al., 2017).
Synthesis of Derivatives and Potential Pharmacophore Sites
Research by Titi et al. (2020) explored the synthesis of various pyrazole derivatives and identified pharmacophore sites that could have antitumor, antifungal, and antibacterial activities. This study underscores the potential of pyrazole derivatives, including those similar to this compound, in pharmaceutical applications (Titi et al., 2020).
Corrosion Inhibition
In another application, Chetouani et al. (2005) investigated the inhibitive action of bipyrazolic type organic compounds, which are structurally similar to this compound, towards the corrosion of pure iron in acidic media. This study suggests the potential use of such compounds in protecting metals from corrosion, which is critical in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Properties
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-10(13)4-6-11/h3-6H,7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUPTEYZYKVYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC=C(C=C2)F)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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